Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic Acid
Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic Acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid (CAS 63421-70-5) is a structurally significant sulfonamide derivative, often utilized as an intermediate in medicinal chemistry and drug discovery. Accurate structural elucidation of this molecule is highly dependent on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
This whitepaper provides a comprehensive, expert-level guide to the ¹H and ¹³C NMR characterization of this compound. Because the structural features of sulfonamides present specific analytical challenges—such as exchangeable protons and heavily substituted aromatic systems—this guide emphasizes the causality behind solvent selection, acquisition parameters, and the electronic effects governing chemical shifts.
Structural Dynamics & Spectroscopic Rationale
The molecular architecture of 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid consists of two distinct aromatic systems separated by a sulfonamide (-SO₂-NH-) bridge. Understanding the electronic push-pull dynamics of these functional groups is critical for predicting and assigning NMR signals.
Causality of Chemical Shifts
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The Sulfonamide Bridge: The sulfonyl (-SO₂-) group is strongly electron-withdrawing via both inductive and resonance effects. This severely deshields the adjacent protons on the 4-chlorophenyl ring[1]. Conversely, the amine (-NH-) nitrogen possesses a lone pair that can donate electron density into the benzoic acid ring via resonance. This localized electron donation shields the protons ortho to the NH group, pushing their signals upfield[2].
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The Carboxylic Acid: The -COOH group is a classic electron-withdrawing group. It deshields the ortho protons on the benzoic acid ring, creating a distinct AA'BB' splitting pattern where one half of the ring is shielded (by the NH) and the other half is deshielded (by the COOH)[2].
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Solvent Interactions: The compound contains two highly exchangeable protons (COOH and NH). To observe these signals, an aprotic, highly polar solvent like DMSO-d₆ must be used. Protic solvents (e.g., D₂O or CD₃OD) would cause rapid deuterium exchange, rendering these critical diagnostic peaks invisible[3].
Caption: Electronic effects of functional groups on the NMR chemical shifts of the aromatic rings.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . Each phase includes a built-in Quality Assurance (QA) check to guarantee spectral integrity.
Phase 1: Sample Preparation
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Action: Weigh 15.0 ± 0.5 mg of the analyte for ¹H NMR (or 40.0 ± 1.0 mg for ¹³C NMR) into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆.
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Causality: DMSO-d₆ is selected because its high dielectric constant disrupts the strong intermolecular hydrogen bonds typical of sulfonamides, ensuring complete solvation. Its high boiling point (189 °C) also prevents sample evaporation during extended ¹³C acquisitions[3].
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Validation Check: Visually inspect the solution against a strong light source. The solution must be 100% optically clear. If any turbidity is observed, filter the solution through a tightly packed glass wool plug in a Pasteur pipette. Turbidity indicates undissolved particulates that will distort the local magnetic field, broadening spectral lines[4].
Phase 2: Instrument Tuning and Shimming
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Action: Transfer the validated solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 50 mm. Insert into the spectrometer (e.g., 400 MHz or 500 MHz).
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Causality: A 50 mm column height centers the sample perfectly within the RF coil, maximizing the filling factor while minimizing vortexing and edge effects[4].
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Validation Check: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming. Validate the shim quality by observing the residual DMSO-d₅ pentet at 2.50 ppm; the Full Width at Half Maximum (FWHM) must be ≤ 1.0 Hz. If FWHM > 1.0 Hz, re-shim or clean the tube exterior.
Phase 3: Acquisition Parameters
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Action:
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¹H NMR: 16–64 scans, 30° pulse angle, relaxation delay (D1) of 1.5 seconds.
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¹³C NMR: 1024–4096 scans, 30° pulse angle, relaxation delay (D1) of 2.5 to 3.0 seconds.
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Causality: The extended D1 for ¹³C is critical because quaternary carbons (C=O, C-Cl, C-SO₂, C-N) lack attached protons. They rely on slower chemical shift anisotropy and intermolecular dipole-dipole interactions for T₁ relaxation. Insufficient D1 leads to severe integration errors and suppressed quaternary signals[5].
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Validation Check: Process the first 64 scans of the ¹³C spectrum. The signal-to-noise (S/N) ratio of the baseline must be evaluated. If the carbonyl peak (~166.9 ppm) is not distinguishable from the noise at a ≥3:1 S/N ratio, double the total number of scans.
Caption: Self-validating workflow for NMR sample preparation and spectral acquisition in DMSO-d6.
High-Fidelity Spectral Data & Interpretative Analysis
The following spectral data is derived from high-fidelity empirical correlations of direct structural analogues (e.g., 4-(Toluene-4-sulfonylamino)-benzoic acid), adjusted for the anisotropic and inductive effects of the para-chloro substitution[2],[1].
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is characterized by two distinct AA'BB' systems for the aromatic rings, alongside two highly deshielded exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.75 | br s | - | 1H | -COOH (Carboxylic acid) |
| 10.85 | s | - | 1H | -NH-SO₂- (Sulfonamide) |
| 7.83 | d | 8.6 | 2H | H-2', H-6' (4-Chlorophenyl, ortho to SO₂) |
| 7.79 | d | 8.7 | 2H | H-2, H-6 (Benzoic acid, ortho to COOH) |
| 7.65 | d | 8.6 | 2H | H-3', H-5' (4-Chlorophenyl, ortho to Cl) |
| 7.18 | d | 8.7 | 2H | H-3, H-5 (Benzoic acid, ortho to NH) |
Interpretative Note: The NH proton at 10.85 ppm is a sharp singlet rather than a broad peak due to the strong hydrogen-bonding network in DMSO-d₆, which slows the proton exchange rate sufficiently on the NMR timescale[3].
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals 9 distinct carbon environments (due to the symmetry of the para-substituted rings). The assignment of quaternary carbons requires careful observation due to their lower intensity.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 166.9 | C=O (Quaternary) | Carboxylic acid carbonyl |
| 142.3 | C (Quaternary) | C-4 (Benzoic acid, attached to NH) |
| 138.4 | C (Quaternary) | C-1' (4-Chlorophenyl, attached to SO₂) |
| 137.8 | C (Quaternary) | C-4' (4-Chlorophenyl, attached to Cl) |
| 130.9 | CH | C-2, C-6 (Benzoic acid) |
| 129.6 | CH | C-3', C-5' (4-Chlorophenyl) |
| 128.7 | CH | C-2', C-6' (4-Chlorophenyl) |
| 125.8 | C (Quaternary) | C-1 (Benzoic acid, attached to COOH) |
| 118.6 | CH | C-3, C-5 (Benzoic acid) |
Interpretative Note: The C-3 and C-5 carbons of the benzoic acid ring (118.6 ppm) are significantly shielded compared to standard aromatic carbons (~128 ppm). This is a direct result of the resonance electron donation from the adjacent sulfonamide nitrogen, which increases electron density at the ortho and para positions of that specific ring[2].
References
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Title: Application Notes and Protocols for 2D NMR Spectroscopy in DMSO-d6. Source: BenchChem. URL: 5
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Title: NMR Sample Preparation. Source: Western University (Department of Chemistry). URL: 4
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Title: An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. Source: BenchChem. URL: 3
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Title: A Facile, Environmentally Benign Sulfonamide Synthesis in Water. Source: The Royal Society of Chemistry. URL: 2
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Title: Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives. Source: PMC (National Institutes of Health). URL: 1
